molecular formula C12H4Cl4O2 B1194472 1,2,6,7-Tetrachlorodibenzo-P-dioxin CAS No. 40581-90-6

1,2,6,7-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1194472
CAS No.: 40581-90-6
M. Wt: 322 g/mol
InChI Key: SAMLAWFHXZIRMP-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes such as the manufacture of herbicides and the incomplete combustion of organic materials. This compound is structurally characterized by two benzene rings connected by two oxygen atoms, with four chlorine atoms attached at positions 1, 2, 6, and 7.

Preparation Methods

The synthesis of 1,2,6,7-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

1,2,6,7-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated quinones and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the dechlorination of the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with hydroxyl or amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated derivatives.

Scientific Research Applications

1,2,6,7-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins in various chemical reactions and environmental processes.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its role in disrupting endocrine function and inducing oxidative stress.

    Medicine: Studies on this compound contribute to understanding its toxicological effects and potential therapeutic interventions for dioxin exposure.

    Industry: It serves as a reference compound for monitoring and controlling dioxin emissions in industrial processes.

Mechanism of Action

The mechanism of action of 1,2,6,7-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AH receptor), a transcription factor present in all cells. Upon binding to the AH receptor, the compound activates the receptor, leading to changes in gene expression. This activation can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1,2,6,7-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-P-dioxin, which is known for its high toxicity. this compound may exhibit different toxicological profiles and environmental behaviors due to variations in chlorine atom positions. Similar compounds include:

  • 2,3,7,8-Tetrachlorodibenzo-P-dioxin
  • 1,2,3,4-Tetrachlorodibenzo-P-dioxin
  • 1,2,3,7,8-Pentachlorodibenzo-P-dioxin

These compounds share structural similarities but differ in their specific chlorine substitution patterns, leading to variations in their chemical properties and biological effects.

Properties

IUPAC Name

1,2,6,7-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-8-4-2-6(14)10(16)12(8)17-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMLAWFHXZIRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074043
Record name 1,2,6,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40581-90-6
Record name 1,2,6,7-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62NF50EHT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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